molecular formula C11H20O3 B8503924 Ethyl (1-cyclopentylethoxy)acetate

Ethyl (1-cyclopentylethoxy)acetate

Cat. No.: B8503924
M. Wt: 200.27 g/mol
InChI Key: QCLVVGUVBWDZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-cyclopentylethoxy)acetate is an ester derivative featuring a cyclopentyl ether moiety linked to an ethoxyacetate backbone. Such compounds are typically synthesized via nucleophilic substitution or esterification reactions involving cyclopentane derivatives and ethoxyacetic acid precursors .

For example, highlights analogous reactions where 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) react with cyclopentanoate derivatives to form cyclopentane-fused products .

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(1-cyclopentylethoxy)acetate

InChI

InChI=1S/C11H20O3/c1-3-13-11(12)8-14-9(2)10-6-4-5-7-10/h9-10H,3-8H2,1-2H3

InChI Key

QCLVVGUVBWDZSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(C)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl (1-cyclopentylethoxy)acetate with four analogous esters, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent/Ring System Key Applications
This compound* C₁₁H₂₀O₄ 216.27 Ester, Ether Cyclopentylethoxy Specialty solvents, intermediates in drug synthesis
Ethyl (1-hydroxycyclohexyl)acetate C₁₀H₁₈O₃ 186.25 Ester, Hydroxyl Hydroxycyclohexyl Polymer additives, fragrances
Ethyl acetoacetate C₆H₁₀O₃ 130.14 Ester, Ketone Acetoacetyl (β-ketoester) Organic synthesis (e.g., Knorr pyrrole reactions)
Ethyl acetate C₄H₈O₂ 88.11 Ester Simple ethyl ester Solvent, flavoring agent
Ethyl (1-isocyanatocyclohexyl)acetate C₁₁H₁₇NO₃ 227.26 Ester, Isocyanate Isocyanatocyclohexyl Polyurethane precursors

* Hypothesized structure based on nomenclature and analogous compounds.

Key Comparisons

Functional Group Diversity this compound combines ester and ether groups, enabling unique reactivity in nucleophilic substitutions or ether cleavage reactions. Ethyl acetoacetate (C₆H₁₀O₃) contains a β-ketoester group, making it highly reactive in enolate formation and condensation reactions . Ethyl (1-isocyanatocyclohexyl)acetate (C₁₁H₁₇NO₃) incorporates an isocyanate group, which is critical in polymerization (e.g., polyurethanes) .

Steric and Conformational Effects

  • Cyclopentane and cyclohexane substituents introduce steric hindrance and conformational constraints. For example, Ethyl (1-hydroxycyclohexyl)acetate (C₁₀H₁₈O₃) has a bulky cyclohexyl group that may reduce solubility in polar solvents compared to simpler esters like ethyl acetate .

Synthetic Utility Ethyl acetoacetate is widely used as a precursor in heterocyclic synthesis (e.g., pyrazoles, pyrroles) due to its enolizable β-keto group . Cyclopentane/cyclohexane-substituted esters (e.g., this compound) are niche intermediates in stereoselective syntheses, as evidenced by reactions in involving cyclopentanoate derivatives .

Physicochemical Properties

  • Ethyl acetate (C₄H₈O₂) has a low molecular weight (88.11 g/mol) and high volatility, making it ideal as a solvent in coatings and adhesives .
  • Cyclopentane/cyclohexane-substituted esters exhibit higher molecular weights and boiling points due to increased hydrophobicity and steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.